molecular formula C13H29BrOSi B1411846 Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 1266114-93-5

Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No. B1411846
CAS RN: 1266114-93-5
M. Wt: 309.36 g/mol
InChI Key: XPSZWFHSSPGADJ-UHFFFAOYSA-N
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Description

“Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl-” is a chemical compound with the molecular formula C13H29BrOSi and a molecular weight of 309.36 . It is used in various applications and synthesis methods .


Molecular Structure Analysis

The molecular structure of “Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl-” involves a silane backbone with various functional groups attached. These include a 5-bromo-1,1-dimethylpentyl group and a 1,1-dimethylethyl group .


Physical And Chemical Properties Analysis

“Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl-” has a variety of physical and chemical properties. These include a molecular formula of C13H29BrOSi, a molecular weight of 309.36, and various other properties related to its structure .

Scientific Research Applications

Surface Modification

Silane derivatives, such as N-silyldimethylamines, are effective for chemical surface modification of hydroxylated silicon dioxide. The synthesis and conversion of chloro(5-X-3,3-dimethylpentyl)-dimethylsilanes to corresponding (dimethylamino)silanes result in a bulky substituent that forms a two-stage protecting layer on the surface, enhancing hydrolytic stability (Schneider, Cloux, Fóti, & Kováts, 1990).

Synthesis of Silacyclopentadienes

1,1-Disubstituted siloles, synthesized from silane derivatives, have been reported. New siloles, including various substituted derivatives, were prepared from reactions involving organosilane byproducts. This research expands the chemical repertoire of silanes in the synthesis of organometallic compounds (Braddock-Wilking, Zhang, Corey, & Rath, 2008).

Biomolecular Linking Agents

Bifunctional silanes are valuable linking agents for attaching biomolecules to surfaces with high density. They form bonds such as thioether or disulfide bonds, crucial in surface chemistry studies on silicon wafers. These compounds also show potential in the field of bioconjugation and surface modification (McGovern & Thompson, 2000).

Photophysical Properties

Silane-based copolymers, such as polysilane-dansyl graft copolymers, exhibit complex fluorescent properties. The synthesis and characterization of these copolymers show their potential in optical applications and sensing capabilities in biological environments (Chibac, Simionescu, Săcărescu, Buruianǎ, & Săcărescu, 2017).

Organic Light Emitting Diodes

Silanes with oxadiazole structures have been developed as hosts for blue phosphorescent organic light emitting diodes (PHOLEDs). The introduction of Si atoms into these compounds leads to a large band gap and high triplet energy, making them suitable for PHOLED applications (Leung et al., 2012).

properties

IUPAC Name

(6-bromo-2-methylhexan-2-yl)oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29BrOSi/c1-12(2,3)16(6,7)15-13(4,5)10-8-9-11-14/h8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSZWFHSSPGADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 6
Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-

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